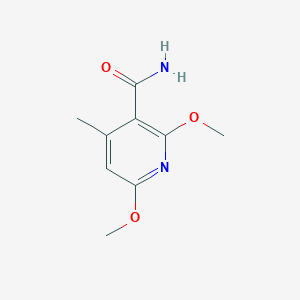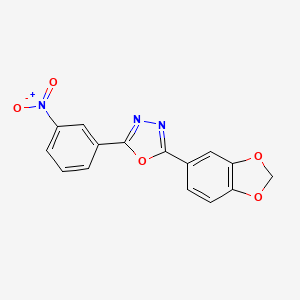![molecular formula C15H22ClN3O2 B5511024 N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5511024.png)
N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide derivatives involves multi-step organic reactions starting from substituted anilines and chlorobutanoyl chloride. This process results in various electrophiles, which are then coupled with 1-[(E)-3-phenyl-2-propenyl]piperazine in a polar aprotic medium to yield the target compounds. These compounds are characterized using techniques such as 1H NMR, 13C NMR, and IR spectral data, along with CHN analysis (Raza et al., 2019).
Molecular Structure Analysis
The molecular structure of derivatives of N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide has been elucidated through various spectroscopic and crystallographic techniques. X-ray crystallography, alongside spectral data analysis, has provided insights into the compound's crystal system and the electronic properties at the theoretical level, indicating a significant correlation between theoretical and experimental results (Bhat et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide derivatives are influenced by their structural framework. Studies have shown that the compounds exhibit potent inhibitory activity against various biological targets, demonstrating their chemical interaction capabilities. These interactions are further supported by in silico studies that align with experimental outcomes, indicating the compounds' potential as biologically active molecules (Raza et al., 2019).
科学的研究の応用
Synthesis and Molecular Docking
The synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, including structures similar to the compound , has been demonstrated. These compounds were synthesized and characterized through various methods like NMR, IR spectral data, and CHN analysis. The inhibitory potential against Mushroom tyrosinase was evaluated, indicating biological activity with potential applications in depigmentation drug development due to minimal toxicity observed in hemolytic activity assessments (H. Raza et al., 2019).
Pharmacological Effects
Research has shown that compounds like 1-(m-Chlorophenyl)piperazine (CPP) act as potent inhibitors of serotonin binding to membrane receptors in rat brain in vitro, indicating potential applications in studying serotonin receptor agonism (Ray W. Fuller et al., 1981). Furthermore, CPP's effects in vivo, such as suppression of milk-drinking behavior in non-fasted rats and elevation of corticosterone concentration, underline its utility in exploring serotonin's role in various physiological and behavioral processes.
Antinociceptive Activity
The synthesis and evaluation of (5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives have uncovered significant antinociceptive activities, surpassing standard treatments in various tests. This research presents potential avenues for pain management therapies, highlighting the compound's relevance in medicinal chemistry (T. Önkol et al., 2004).
Molecular Interaction Studies
Investigations into the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have provided insights into the compound's conformational preferences and its interaction with the receptor. These findings have implications for drug design targeting cannabinoid receptors, showcasing the compound's utility in pharmacological research (J. Shim et al., 2002).
特性
IUPAC Name |
N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c16-13-1-3-14(4-2-13)17-15(21)5-6-18-7-9-19(10-8-18)11-12-20/h1-4,20H,5-12H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMHOYPZZXKHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)
![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)
![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)
![rel-(3aR,6aR)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5510972.png)
![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)
![4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5511006.png)
![9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511012.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5511035.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5511051.png)

